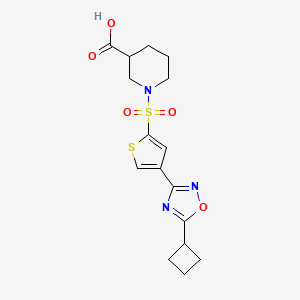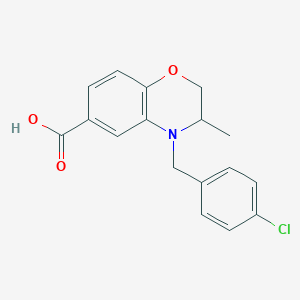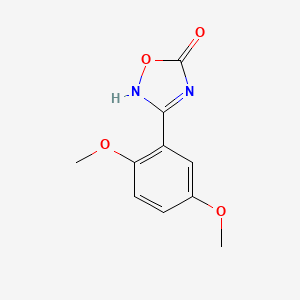![molecular formula C14H20N4O2 B7878590 6-[2-(Morpholin-4-ylcarbonyl)pyrrolidin-1-yl]pyridin-3-amine](/img/structure/B7878590.png)
6-[2-(Morpholin-4-ylcarbonyl)pyrrolidin-1-yl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Morpholin-4-ylcarbonyl)pyrrolidin-1-yl]pyridin-3-amine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Morpholin-4-ylcarbonyl)pyrrolidin-1-yl]pyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the pyrrolidine and morpholine groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required quantity, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Morpholin-4-ylcarbonyl)pyrrolidin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-[2-(Morpholin-4-ylcarbonyl)pyrrolidin-1-yl]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(Morpholin-4-ylcarbonyl)pyrrolidin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Morpholine derivatives: These compounds contain the morpholine moiety and are used in various chemical and pharmaceutical applications.
Uniqueness
6-[2-(Morpholin-4-ylcarbonyl)pyrrolidin-1-yl]pyridin-3-amine is unique due to the combination of the pyridine, pyrrolidine, and morpholine groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(5-aminopyridin-2-yl)pyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c15-11-3-4-13(16-10-11)18-5-1-2-12(18)14(19)17-6-8-20-9-7-17/h3-4,10,12H,1-2,5-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGMYHQKLLLQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)N)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]acetic acid](/img/structure/B7878511.png)
![1-methyl-4-{[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B7878520.png)
![1-{[4-(5-Methyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7878542.png)
![3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid](/img/structure/B7878549.png)
![1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B7878553.png)
![{1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B7878555.png)
![{1-[(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B7878557.png)
![1-[(3-Isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7878558.png)
![{1-[(2-Oxo-3-propyl-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B7878566.png)


![2-[7-(2,4-difluorophenyl)-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetic acid](/img/structure/B7878595.png)

![Ethyl 3-[2-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-1-methylhydrazino]propanoate](/img/structure/B7878613.png)
